2-Amino-6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamid

Übersicht

Beschreibung

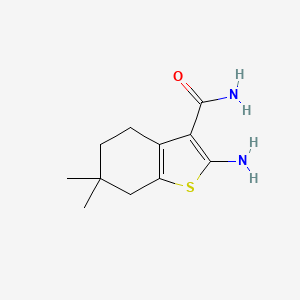

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that contains a benzothiophene core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiophene ring system, which includes both sulfur and nitrogen atoms, contributes to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Studies have shown that 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | A549 (lung) | 12.5 |

| 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | MCF7 (breast) | 10.0 |

These findings suggest its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Additionally, this compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells .

Material Science

Polymer Composites

In material science, the incorporation of benzothiophene derivatives into polymer matrices has been investigated for enhancing electrical conductivity and thermal stability. Research indicates that adding 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide into polystyrene matrices improves the material's mechanical properties significantly .

Environmental Studies

Pollutant Degradation

The compound has also been explored for its ability to degrade environmental pollutants. Studies indicate that it can act as a catalyst in the degradation of certain organic pollutants under UV irradiation conditions . This application is crucial for developing sustainable methods to address environmental contamination.

Case Study 1: Anticancer Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiophene and evaluated their anticancer properties. The study highlighted the efficacy of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against colorectal cancer cells . The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Polymer Enhancement

A collaborative research project between universities aimed at improving polymer composites found that adding this benzothiophene derivative enhanced the thermal properties of polystyrene significantly. The study demonstrated an increase in thermal stability by up to 30% compared to control samples .

Case Study 3: Environmental Catalyst

A team investigating photocatalytic degradation mechanisms found that this compound could effectively degrade phenolic compounds in wastewater treatment processes when exposed to sunlight . The research emphasized the potential for using such compounds in green chemistry applications.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular level, influencing cell growth, differentiation, and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing metabolic processes .

Cellular Effects

The effects of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to changes in gene expression and metabolic activity . These interactions can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the benzothiophene core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives

Uniqueness

What sets 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 6,6-positions adds steric hindrance, potentially affecting its interaction with biological targets and its overall stability .

Biologische Aktivität

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and related studies that highlight its pharmacological relevance.

- Molecular Formula: C₈H₁₁N₂OS

- Molar Mass: 179.25 g/mol

- Melting Point: 165-167 °C

- Solubility: Slightly soluble in methanol

- Appearance: Off-white to light tan powder

Cytostatic and Antimicrobial Properties

Recent studies have indicated that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit cytostatic effects. These compounds have shown promise in inhibiting cell growth in various cancer cell lines. For instance:

- Cytostatic Activity: Azomethine derivatives synthesized from this compound demonstrated significant cytostatic activity against human cancer cell lines.

- Antitubercular Activity: Some derivatives have been evaluated for their antitubercular properties, indicating potential use in treating tuberculosis.

- Anti-inflammatory Effects: The compound has also been linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Synthesis of Derivatives

The synthesis of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction with various aromatic aldehydes under controlled conditions. The synthesis process is typically monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.

Synthesis Methodology

-

Reagents Required:

- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Aromatic aldehydes

- Ethanol as a solvent

-

Procedure:

- Mix the amino compound with the aldehyde in ethanol.

- Heat the mixture under reflux conditions for a specified duration.

- Monitor the reaction progress using TLC.

- Purify the resulting azomethine derivatives through recrystallization or chromatography.

Study on Biological Activity Prediction

A study utilized computer-aided drug design tools to predict the biological activity of azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The results indicated:

| Activity Type | Predicted Activity |

|---|---|

| Cytostatic | High |

| Antitubercular | Moderate |

| Anti-inflammatory | Significant |

These predictions suggest that modifications to the structure can enhance specific biological activities.

Pharmacological Testing

In vitro tests have confirmed that certain derivatives possess significant antimicrobial activity against various bacterial strains. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Azomethine derivative A | Staphylococcus aureus | 15 |

| Azomethine derivative B | Escherichia coli | 20 |

| Azomethine derivative C | Mycobacterium tuberculosis | 18 |

These findings underscore the potential of these compounds in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-11(2)4-3-6-7(5-11)15-10(13)8(6)9(12)14/h3-5,13H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHXZTFULQKVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=C2C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.